Aluminato de litio

Descripción general

Descripción

Synthesis Analysis

Lithium aluminate can be synthesized through different methods, including solid-state reactions and hydrothermal processes. For instance, the synthesis of γ-LiAlO2 through a sol–gel approach and a solid-state reaction method has been reported, showing that both methods can produce pure γ-LiAlO2 at relatively low temperatures (900°C) with distinct morphological characteristics depending on the chosen synthesis route (Nguyen Thi Thu Ha, Trinh Van Giap, Nguyen Trong Thanh, 2020). Additionally, lithium aluminate nanorods were synthesized via a large-scale, surfactant-free hydrothermal process, demonstrating the impact of synthesis parameters on yield and morphology (Upendra A. Joshi, J. S. Lee, 2007).

Molecular Structure Analysis

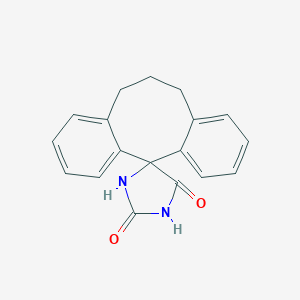

The molecular structure of lithium aluminate varies with its synthesis conditions. The crystal structure of an oligomeric lithium bis(amido)hydridooxidoaluminate cluster, demonstrating complex multicyclic units and extensive metal, hydride, oxide, and ligand bridging interactions, highlights the diversity in lithium aluminate's molecular arrangements (M. Gardiner, C. Raston, 2008).

Chemical Reactions and Properties

Lithium aluminate's chemical reactions, particularly its ability to capture carbon dioxide, are notable. Li5AlO4 has shown excellent behavior as a potential CO2 captor, absorbing CO2 in a wide temperature range (200-700°C), which is significant for environmental management and industry applications (T. Ávalos-Rendón, Julio Casa-Madrid, H. Pfeiffer, 2009).

Physical Properties Analysis

The physical properties of lithium aluminate, such as particle size and morphology, are influenced by the synthesis method. A study on the synthesis of fine particle size lithium aluminate for application in molten carbonate fuel cells detailed the optimization of synthesis conditions to obtain high surface area γ-LiAlO2, suitable for electrolyte structures (K. Kinoshita, J. Sim, G. Kucera, 1979).

Chemical Properties Analysis

Lithium aluminate's chemical properties, such as its phase transitions and interaction with CO2, are critical for its application in various fields. The thermal behavior of lithium aluminosilicate inorganic polymers, leading to the formation of β-eucryptite and β-spodumene ceramics, demonstrates the compound's versatility and potential for creating advanced materials (S. J. O'connor, K. MacKenzie, 2010).

Aplicaciones Científicas De Investigación

Flotación de Aluminato de Litio

El this compound se ha utilizado en procesos de flotación . Se desarrollaron derivados del producto natural punicina como colectores conmutables para la flotación de minerales artificiales de ingeniería (EnAMs) que contienen litio . Estos EnAMs se forman mediante el procesamiento pirometalúrgico de baterías de iones de litio de final de vida útil . Con estos colectores, se lograron tasas de recuperación de this compound de hasta el 90% .

Reciclaje de la Materia Prima Crítica Litio

El this compound juega un papel crucial en el reciclaje de la materia prima crítica litio . La tasa de recuperación de this compound aumentó un 116% al cambiar la condición de iluminación de la luz del día a la oscuridad, cuando se aplicó el derivado de pirogalol de la punicina .

Producción de Tritio

Las pastillas de gamma-LiAlO2 se han utilizado para la producción de tritio mediante irradiación con neutrones térmicos . Se necesita un estudio fundamental de los procesos de difusión de tritio y litio en pastillas de gamma-LiAlO2 irradiadas para evaluar y predecir el rendimiento del material .

Transporte Rápido de Iones de Litio en Cerámicas Desordenadas

Se ha simulado la amorfización del this compound por desplazamiento atómico para comprender el efecto de los defectos en el transporte rápido de iones de litio en cerámicas desordenadas

Mecanismo De Acción

Target of Action

Lithium aluminate (LiAlO2), also known as lithium aluminium oxide, is an inorganic chemical compound . It is primarily used in microelectronics as a lattice matching substrate for gallium nitride . In nuclear technology, it is of interest as a solid tritium breeder material for preparing tritium fuel for nuclear fusion .

Mode of Action

It is known that lithium aluminate can interact with certain collectors during the flotation process . For instance, derivatives of the natural product punicine can act as switchable collectors for the flotation of lithium aluminate . Depending on the pH value and lighting conditions, punicines exist in water as cations, two different electrostatically neutral mesomeric betaines, anionic tripoles, radical cations, or radical anions .

Biochemical Pathways

Lithium, a component of lithium aluminate, has been shown to change the inward and outward currents of glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .

Pharmacokinetics

It is known that lithium aluminate can be recovered from solutions using certain collectors during the flotation process .

Result of Action

The result of lithium aluminate’s action is largely dependent on its application. For instance, in the flotation process, recovery rates of lithium aluminate up to 90% have been accomplished when the flotation was conducted in Hallimond tubes exposed to daylight at pH 11 in water .

Action Environment

The action of lithium aluminate can be influenced by environmental factors such as pH and light conditions . For example, the solubility of lithium aluminate at high pH (12.5 – 13.5) is much lower than that of aluminium oxides . Additionally, the recovery rates of lithium aluminate during the flotation process can be influenced by lighting conditions .

Safety and Hazards

Propiedades

IUPAC Name |

lithium;oxido(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.Li.2O/q;+1;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNQTEBHHUSESQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

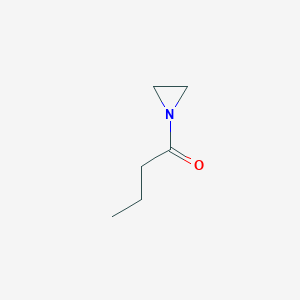

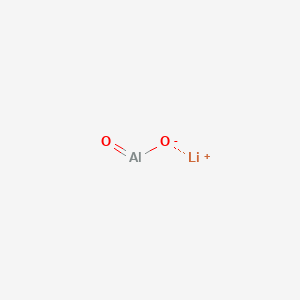

[Li+].[O-][Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlLiO2 | |

| Record name | lithium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

65.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Lithium aluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12003-67-7 | |

| Record name | Lithium aluminate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012003677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium lithium dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Lithium aluminate?

A1: The molecular formula for Lithium aluminate is LiAlO2. It has a molecular weight of 65.95 g/mol.

Q2: How does the microstructure of Lithium aluminate powder influence its properties?

A3: The microstructure of LiAlO2, including particle size, morphology, and surface area, significantly impacts its properties. For example, submicron-sized γ-LiAlO2 particles, synthesized via ultrasonic spray pyrolysis, exhibit a higher surface area compared to those prepared from aqueous solutions, potentially enhancing their reactivity in applications like CO2 absorption. [] Similarly, nanostructured forms like lithium aluminate nanorods demonstrate unique properties, such as enhanced lithium-ion mobility, making them promising candidates for advanced battery technologies. []

Q3: What are the main applications of Lithium aluminate?

A3: LiAlO2 finds applications in various fields:

- Nuclear Engineering: As a tritium breeding material in fusion reactors due to its favorable neutronic properties and thermal stability. [, , ]

- Energy Storage: As a component in solid-state batteries and as a matrix material in molten carbonate fuel cells (MCFCs). [, , , , , ]

- Catalysis: As a catalyst support for selective oxidation reactions, such as the oxidation of hydrogen in dehydrogenation processes. [, ]

- Electronics: As a substrate for the growth of non-polar gallium nitride (GaN) in the fabrication of high-efficiency light-emitting diodes (LEDs). [, ]

Q4: What are the challenges associated with the use of LiAlO2 in MCFCs?

A4: While LiAlO2 is a promising matrix material for MCFCs, challenges exist:

- Particle Growth: LiAlO2 particles tend to grow and agglomerate in the molten carbonate electrolyte over time, reducing electrolyte retention and cell performance. [, ] This growth is influenced by factors like temperature, CO2 partial pressure, and the lithium-to-potassium ratio in the electrolyte.

- Phase Stability: The γ-LiAlO2 phase commonly used in MCFCs can transform into the less conductive α-LiAlO2 phase at high operating temperatures, impacting cell performance and lifespan. []

- Mechanical Strength: Maintaining the mechanical integrity of the LiAlO2 matrix under the harsh operating conditions of MCFCs is crucial. Research focuses on reinforcing the matrix with materials like aluminum to enhance its mechanical strength and durability. [, ]

Q5: What makes Lithium aluminate a suitable substrate for nonpolar GaN growth?

A7: LiAlO2 is investigated as a low-cost substrate for nonpolar GaN growth due to its relatively small lattice mismatch with GaN, which can minimize defects in the epitaxial GaN film. [] Additionally, LiAlO2 is softer than conventional substrates like sapphire, potentially reducing manufacturing costs. []

Q6: What are the environmental considerations related to the use and disposal of LiAlO2?

A8: While LiAlO2 itself is not considered highly toxic, the manufacturing process and end-of-life management require careful consideration. The use of lithium salts and other chemicals in the synthesis of LiAlO2 necessitates responsible handling and disposal practices. Furthermore, recycling strategies for LiAlO2 from applications like batteries and fuel cells are essential to minimize environmental impact and conserve resources. []

Q7: How is computational chemistry used in Lithium aluminate research?

A7: Computational chemistry plays a crucial role in understanding the properties of LiAlO2 and designing new materials:

- Defect Characterization: Simulations help investigate the formation and behavior of point defects in LiAlO2, which can influence its optical and electronic properties. []

- Ionic Conductivity: Computational models assist in predicting and understanding the lithium-ion conductivity of different LiAlO2 polymorphs and compositions, crucial for battery and fuel cell applications. []

Q8: What are the future research directions for Lithium aluminate?

A8: Research on LiAlO2 continues to explore its potential in diverse fields:

- Enhanced MCFC Performance: Developing strategies to mitigate LiAlO2 particle growth, improve phase stability, and enhance the mechanical strength of the matrix in MCFCs. []

- Solid-State Battery Electrolytes: Exploring the use of amorphous LiAlO2 thin films, potentially doped with nitrogen, as solid electrolytes in next-generation batteries. []

- Sustainable Synthesis: Developing environmentally benign and cost-effective synthesis methods for LiAlO2, focusing on reducing waste and energy consumption. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)

![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)